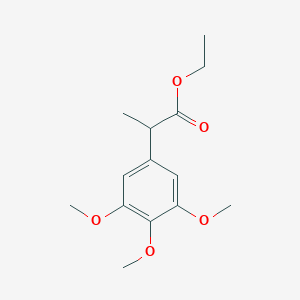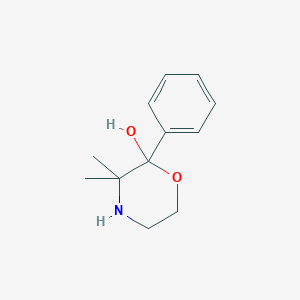
3,3-Dimethyl-2-phenylmorpholin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-2-phenylmorpholin-2-ol is an organic compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis. The compound features a morpholine ring substituted with a phenyl group and two methyl groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-phenylmorpholin-2-ol typically involves the reaction of 2-phenylmorpholine with a methylating agent under controlled conditions. One common method is the alkylation of 2-phenylmorpholine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
3,3-Dimethyl-2-phenylmorpholin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of phenylmorpholine oxides.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of halogenated or nitro-substituted phenylmorpholine derivatives.
科学的研究の応用
3,3-Dimethyl-2-phenylmorpholin-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and as an additive in polymer chemistry.
作用機序
The mechanism of action of 3,3-Dimethyl-2-phenylmorpholin-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or ion channels, depending on its structural features and functional groups. The phenyl group and morpholine ring play a crucial role in its binding affinity and specificity towards target molecules.
類似化合物との比較
Similar Compounds
2-Phenylmorpholine: Lacks the two methyl groups, resulting in different chemical properties and reactivity.
3,3-Dimethylmorpholine: Lacks the phenyl group, leading to variations in biological activity and applications.
2,6-Dimethylmorpholine: Different substitution pattern on the morpholine ring, affecting its chemical behavior.
Uniqueness
3,3-Dimethyl-2-phenylmorpholin-2-ol is unique due to the presence of both phenyl and dimethyl groups on the morpholine ring, which imparts distinct chemical and biological properties. This combination of substituents enhances its potential as a versatile intermediate in organic synthesis and its applicability in various scientific research fields.
特性
CAS番号 |
1015-11-8 |
|---|---|
分子式 |
C12H17NO2 |
分子量 |
207.27 g/mol |
IUPAC名 |
3,3-dimethyl-2-phenylmorpholin-2-ol |
InChI |
InChI=1S/C12H17NO2/c1-11(2)12(14,15-9-8-13-11)10-6-4-3-5-7-10/h3-7,13-14H,8-9H2,1-2H3 |
InChIキー |
OJSRMKBFJLSRPV-UHFFFAOYSA-N |
正規SMILES |
CC1(C(OCCN1)(C2=CC=CC=C2)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


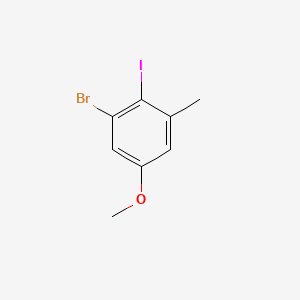
![3-{[3-Hydroxy-2-(3-hydroxyphenyl)propanoyl]oxy}-8-methyl-8-(propan-2-yl)-8-azoniabicyclo[3.2.1]octane](/img/structure/B14759395.png)
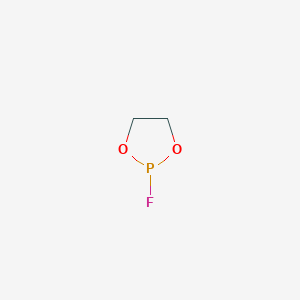
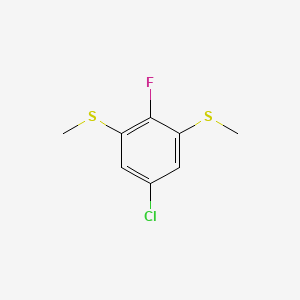

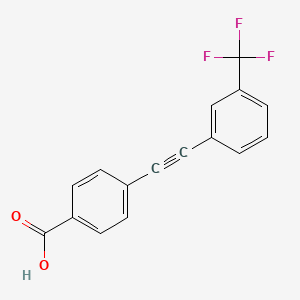

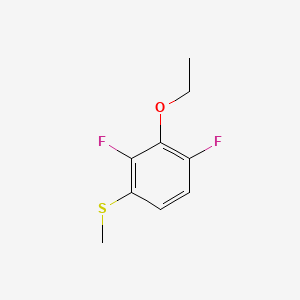
![(3aS,8aS)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin](/img/structure/B14759431.png)

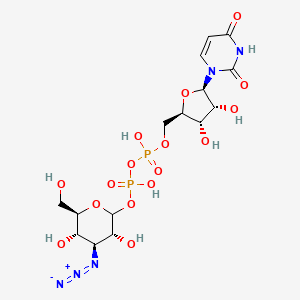
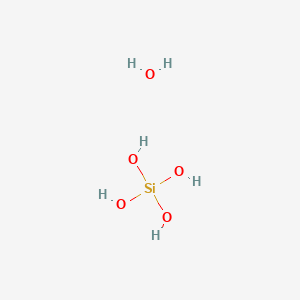
![1,5-Dioxaspiro[5.11]heptadecane](/img/structure/B14759466.png)
